3-(1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Propanoic Acid Moiety: This can be done through a series of reactions including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(2-Methoxyphenyl)propionic acid
Uniqueness
3-(1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to its combination of functional groups and structural features. The presence of the pyrrole ring, phenyl group, and propanoic acid moiety provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H21ClN2O4 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H21ClN2O4/c1-29-20-11-7-16(13-18(20)23)24-21(26)14-25-17(9-12-22(27)28)8-10-19(25)15-5-3-2-4-6-15/h2-8,10-11,13H,9,12,14H2,1H3,(H,24,26)(H,27,28) |
InChI Key |
URLUFYXOHDYYFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.